2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline
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Overview
Description
2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline typically involves the condensation of appropriate pyrazolopyrimidine derivatives with aniline derivatives under controlled conditions. One common method involves the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reaction efficiency . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) iodide as a catalyst in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. This mechanism makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of compounds with similar biological activities.
Uniqueness
2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and improves its selectivity for cancer cells. This makes it a more potent and selective inhibitor compared to other similar compounds.
Properties
Molecular Formula |
C19H17N5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5/c1-13-7-9-15(10-8-13)24-19-16(11-22-24)18(20-12-21-19)23-17-6-4-3-5-14(17)2/h3-12H,1-2H3,(H,20,21,23) |
InChI Key |
CCSYLKZAGQXTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4C |
Origin of Product |
United States |
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